4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone
Übersicht
Beschreibung
4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure and renal function. HET0016 has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases.
Wirkmechanismus
4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone selectively inhibits the enzyme 20-HETE synthase, which catalyzes the formation of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure and renal function. By inhibiting 20-HETE synthesis, this compound reduces vasoconstriction and improves renal function.
Biochemical and Physiological Effects:
This compound has been shown to reduce blood pressure and improve renal function in animal models of hypertension and renal failure. It has also been shown to reduce inflammation and inhibit cancer cell growth. This compound has been found to have a low toxicity profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone in lab experiments is its selectivity for 20-HETE synthase, which allows for specific inhibition of this enzyme without affecting other pathways. However, this compound has limited solubility in water and may require the use of organic solvents for administration in lab experiments. In addition, the high cost of this compound may limit its use in large-scale experiments.
Zukünftige Richtungen
1. Further studies are needed to investigate the potential therapeutic applications of 4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone in human cardiovascular and renal diseases.
2. The development of more potent and selective inhibitors of 20-HETE synthase could provide new therapeutic options for the treatment of hypertension and renal failure.
3. The role of 20-HETE in cancer progression and the potential use of this compound as an anti-cancer agent should be further investigated.
4. The use of this compound in combination with other therapeutic agents should be explored to enhance its efficacy and reduce potential side effects.
Wissenschaftliche Forschungsanwendungen
4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone has been studied for its potential therapeutic applications in various cardiovascular and renal diseases. It has been shown to reduce blood pressure and improve renal function in animal models of hypertension and renal failure. This compound has also been studied for its potential anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
4-[4-(2-hydroxyethylamino)-3-nitrophenyl]-2-methylphthalazin-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-20-17(23)13-5-3-2-4-12(13)16(19-20)11-6-7-14(18-8-9-22)15(10-11)21(24)25/h2-7,10,18,22H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZICPCXMVLOVQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)NCCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.